(R)-tert-Butyl (4-methyl-1-(1-methyl-4-nitro-1H-pyrazol-5-yl)-6-oxoazepan-4-yl)carbamate
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Overview
Description
®-tert-Butyl (4-methyl-1-(1-methyl-4-nitro-1H-pyrazol-5-yl)-6-oxoazepan-4-yl)carbamate is a complex organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including pharmaceuticals, agriculture, and chemical research, due to their diverse biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl (4-methyl-1-(1-methyl-4-nitro-1H-pyrazol-5-yl)-6-oxoazepan-4-yl)carbamate typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:
- Formation of the azepane ring through cyclization reactions.
- Introduction of the pyrazole moiety via condensation reactions.
- Nitration of the pyrazole ring to introduce the nitro group.
- Protection of the amine group with a tert-butyl carbamate group.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl (4-methyl-1-(1-methyl-4-nitro-1H-pyrazol-5-yl)-6-oxoazepan-4-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The carbonyl group in the azepane ring can be reduced to an alcohol.
Substitution: The tert-butyl carbamate group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while oxidation of the azepane ring could produce a carboxylic acid derivative.
Scientific Research Applications
Chemistry
In chemistry, ®-tert-Butyl (4-methyl-1-(1-methyl-4-nitro-1H-pyrazol-5-yl)-6-oxoazepan-4-yl)carbamate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in synthetic organic chemistry.
Biology
In biological research, carbamates are often studied for their potential as enzyme inhibitors. This compound may be investigated for its ability to inhibit specific enzymes involved in metabolic pathways.
Medicine
In medicine, carbamates have been explored for their potential therapeutic effects. This compound could be studied for its potential as a drug candidate, particularly in the treatment of diseases where enzyme inhibition is a therapeutic strategy.
Industry
In the industrial sector, carbamates are used as intermediates in the production of agrochemicals, pharmaceuticals, and other fine chemicals. This compound may be utilized in the development of new materials or as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of ®-tert-Butyl (4-methyl-1-(1-methyl-4-nitro-1H-pyrazol-5-yl)-6-oxoazepan-4-yl)carbamate likely involves interaction with specific molecular targets, such as enzymes or receptors. The nitro group and carbamate moiety may play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. Detailed studies would be required to elucidate the exact molecular pathways involved.
Comparison with Similar Compounds
Similar Compounds
®-tert-Butyl (4-methyl-1-(1-methyl-4-nitro-1H-pyrazol-5-yl)-6-oxoazepan-4-yl)carbamate: can be compared with other carbamates, such as:
Uniqueness
The uniqueness of ®-tert-Butyl (4-methyl-1-(1-methyl-4-nitro-1H-pyrazol-5-yl)-6-oxoazepan-4-yl)carbamate lies in its specific combination of functional groups and stereochemistry. The presence of the pyrazole ring, nitro group, and azepane ring, along with the tert-butyl carbamate protection, gives it distinct chemical and biological properties compared to other carbamates.
Properties
Molecular Formula |
C16H25N5O5 |
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Molecular Weight |
367.40 g/mol |
IUPAC Name |
tert-butyl N-[(4R)-4-methyl-1-(2-methyl-4-nitropyrazol-3-yl)-6-oxoazepan-4-yl]carbamate |
InChI |
InChI=1S/C16H25N5O5/c1-15(2,3)26-14(23)18-16(4)6-7-20(10-11(22)8-16)13-12(21(24)25)9-17-19(13)5/h9H,6-8,10H2,1-5H3,(H,18,23)/t16-/m1/s1 |
InChI Key |
IXXFCCKZWNEHOE-MRXNPFEDSA-N |
Isomeric SMILES |
C[C@]1(CCN(CC(=O)C1)C2=C(C=NN2C)[N+](=O)[O-])NC(=O)OC(C)(C)C |
Canonical SMILES |
CC1(CCN(CC(=O)C1)C2=C(C=NN2C)[N+](=O)[O-])NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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